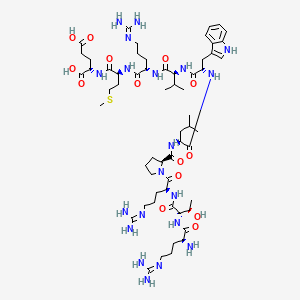
BDC2.5 Mimotope 1040-63
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BDC2.5 Mimotope 1040-63 is a biologically active peptide widely used in the study of type 1 diabetes (T1D). T1D is an autoimmune disease where T cells mediate the destruction of pancreatic islet β cells. This mimotope, derived from the TCR transgenic model (BDC2.5), plays a crucial role in examining antigen presentation mechanisms to islet autoantigen-specific T cells, aiding in the understanding of T cell-mediated β-cell damage due to autoreactive T cell responses .
准备方法
Synthetic Routes and Reaction Conditions
BDC2.5 Mimotope 1040-63 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for this compound is Arg-Thr-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反应分析
Types of Reactions
BDC2.5 Mimotope 1040-63 primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions, such as binding to T cell receptors (TCRs) and major histocompatibility complex (MHC) molecules .
Common Reagents and Conditions
Reagents: Amino acids, coupling reagents (e.g., HBTU, DIC), deprotecting agents (e.g., TFA), and solvents (e.g., DMF, DCM).
Major Products Formed
The primary product formed is the this compound peptide itself. During its interaction with T cells, it can form complexes with TCRs and MHC molecules, facilitating antigen presentation and immune response studies .
科学研究应用
BDC2.5 Mimotope 1040-63 is extensively used in scientific research, particularly in the study of type 1 diabetes. Its applications include:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigates T cell-mediated immune responses and antigen presentation mechanisms.
Medicine: Aids in understanding the pathogenesis of T1D and developing potential therapeutic strategies.
Industry: Utilized in the production of research-grade peptides and in the development of diagnostic tools for autoimmune diseases .
作用机制
BDC2.5 Mimotope 1040-63 exerts its effects by mimicking the natural antigenic peptides recognized by T cells in the context of T1D. It binds to MHC molecules on antigen-presenting cells, which then present the peptide to TCRs on T cells. This interaction triggers T cell activation, leading to an immune response against pancreatic β cells. The peptide’s sequence and structure are critical for its binding affinity and specificity .
相似化合物的比较
Similar Compounds
BDC2.5 Mimotope 1040-31: Another mimotope used in T1D research, specific for BDC2.5 TCR transgenic T cells.
BDC2.5 Mimotope 1040-62: Similar in structure and function, used for studying T cell responses in T1D.
Uniqueness
BDC2.5 Mimotope 1040-63 is unique due to its specific sequence and high binding affinity to TCRs and MHC molecules. This specificity makes it a valuable tool for studying antigen presentation and T cell-mediated immune responses in T1D .
属性
分子式 |
C59H98N20O14S |
|---|---|
分子量 |
1343.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C59H98N20O14S/c1-30(2)27-41(76-52(88)43-18-12-25-79(43)55(91)39(17-11-24-69-59(65)66)73-54(90)46(32(5)80)78-47(83)35(60)14-9-22-67-57(61)62)50(86)75-42(28-33-29-70-36-15-8-7-13-34(33)36)51(87)77-45(31(3)4)53(89)72-37(16-10-23-68-58(63)64)48(84)71-38(21-26-94-6)49(85)74-40(56(92)93)19-20-44(81)82/h7-8,13,15,29-32,35,37-43,45-46,70,80H,9-12,14,16-28,60H2,1-6H3,(H,71,84)(H,72,89)(H,73,90)(H,74,85)(H,75,86)(H,76,88)(H,77,87)(H,78,83)(H,81,82)(H,92,93)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t32-,35+,37+,38+,39+,40+,41+,42+,43+,45+,46+/m1/s1 |
InChI 键 |
IMJVAINTXSCZLY-ITZBPHRDSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


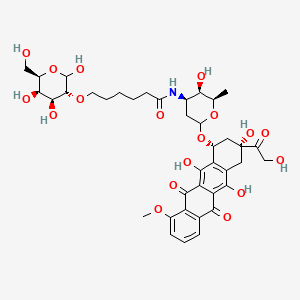
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)
![methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate](/img/structure/B12377110.png)
![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
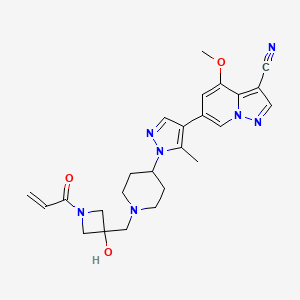
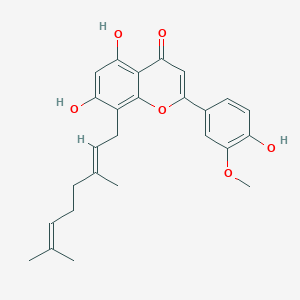
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
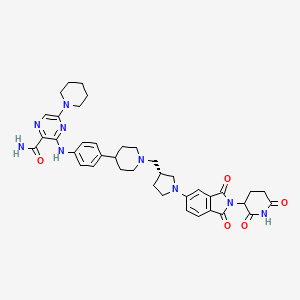
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
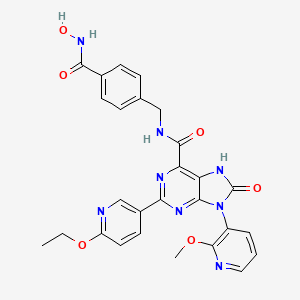
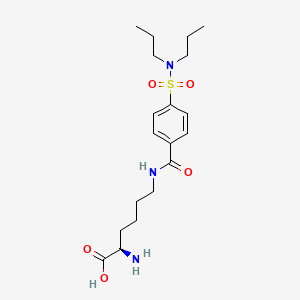
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
